

Application Notes and Protocols: 2-Methylindoline-d3 in Pharmacokinetic and Drug Metabolism Studies

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Compound of Interest

Compound Name: 2-Methylindoline-d3

Cat. No.: B13446824

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Introduction

2-Methylindoline-d3 is a deuterated analog of 2-methylindoline, a core structural motif present in various pharmacologically active compounds. In pharmacokinetic (PK) and drug metabolism (DM) studies, stable isotope-labeled compounds like **2-Methylindoline-d3** are invaluable as internal standards for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their near-identical physicochemical properties to the unlabeled analyte ensure they co-elute chromatographically and exhibit similar ionization efficiency, which corrects for variability during sample preparation and analysis. This application note details the use of a deuterated internal standard containing the 2-methylindoline moiety in a bioequivalence study of Indapamide, a drug that features this chemical structure.

Application: Bioanalytical Method for Indapamide Quantification in Human Whole Blood

A robust and sensitive LC-MS/MS method for the quantification of Indapamide in human whole blood has been developed and validated using a deuterated internal standard, Indapamide-d3. This method is suitable for pharmacokinetic studies, as demonstrated in a bioequivalence study of two sustained-release tablet formulations.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of Indapamide obtained from a bioequivalence study utilizing a deuterated internal standard.[\[1\]](#)[\[2\]](#)

Parameter	Test Formulation (Mean \pm SD)	Reference Formulation (Mean \pm SD)	90% Confidence Interval for Geometric Mean Ratio
C _{max} (ng/mL)	49.53 \pm 5.53	47.79 \pm 4.68	95.78%
AUC _{0-τ} (ng·h/mL)	859.51 \pm 160.92	840.90 \pm 170.62	97.91%
AUC _{0-∞} (ng·h/mL)	934.35 \pm 190.60	919.52 \pm 179.74	-
t _{1/2} (h)	22.49 \pm 5.93	23.23 \pm 4.48	-
T _{max} (h)	1.9 \pm 0.6	2.0 \pm 0.5	-

C_{max}: Maximum plasma concentration; AUC_{0- τ} : Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC_{0- ∞} : Area under the plasma concentration-time curve from time zero to infinity; t_{1/2}: Elimination half-life; T_{max}: Time to reach maximum plasma concentration.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of Indapamide and the internal standard from human whole blood.[\[1\]](#)

- Materials:
 - Human whole blood samples
 - Indapamide-d₃ internal standard (IS) working solution
 - Diethyl ether
 - Vortex mixer

- Centrifuge
- Nitrogen evaporator
- Reconstitution solution (Methanol: 7.5 mM aqueous ammonium acetate, 70:30 v/v)
- Procedure:
 - To a 500 µL aliquot of human whole blood, add the Indapamide-d3 internal standard solution.
 - Vortex the sample for 30 seconds to ensure thorough mixing.
 - Add 4.0 mL of diethyl ether for extraction.
 - Vortex mix for 5 minutes.
 - Centrifuge the sample at 4000 rpm for 10 minutes.
 - Transfer the supernatant (organic layer) to a clean tube.
 - Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the dried residue with 200 µL of the reconstitution solution.
 - Vortex for 30 seconds.
 - Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

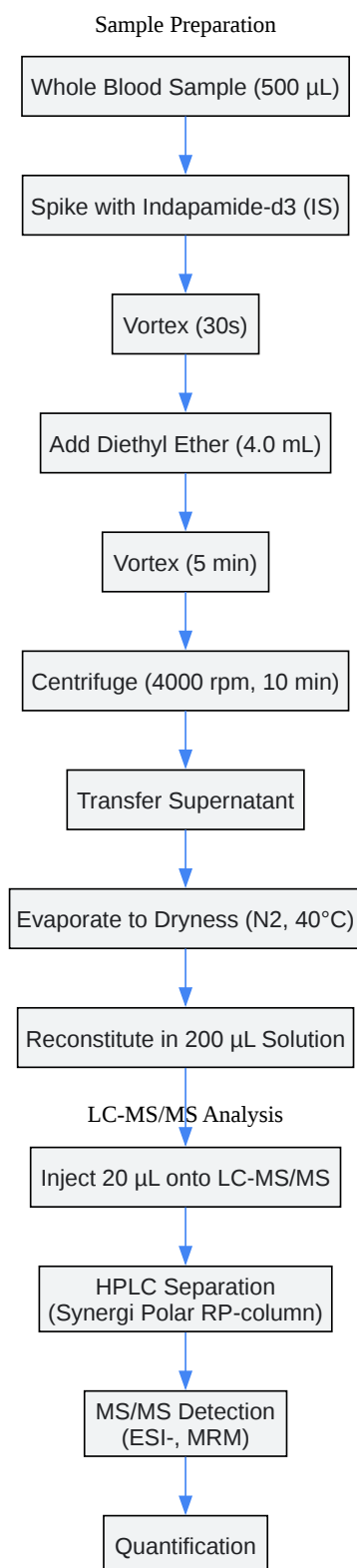
2. LC-MS/MS Analysis

This protocol outlines the chromatographic and mass spectrometric conditions for the quantification of Indapamide.^{[1][3]}

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system
 - Tandem Mass Spectrometer with an electrospray ionization (ESI) source

- Chromatographic Conditions:
 - Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 μm)
 - Mobile Phase: Methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40 v/v)
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 20 μL
 - Run Time: 3.0 min
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Indapamide: m/z 364.0 → m/z 188.9
 - Indapamide-d3 (IS): m/z 367.0 → m/z 188.9

Visualizations

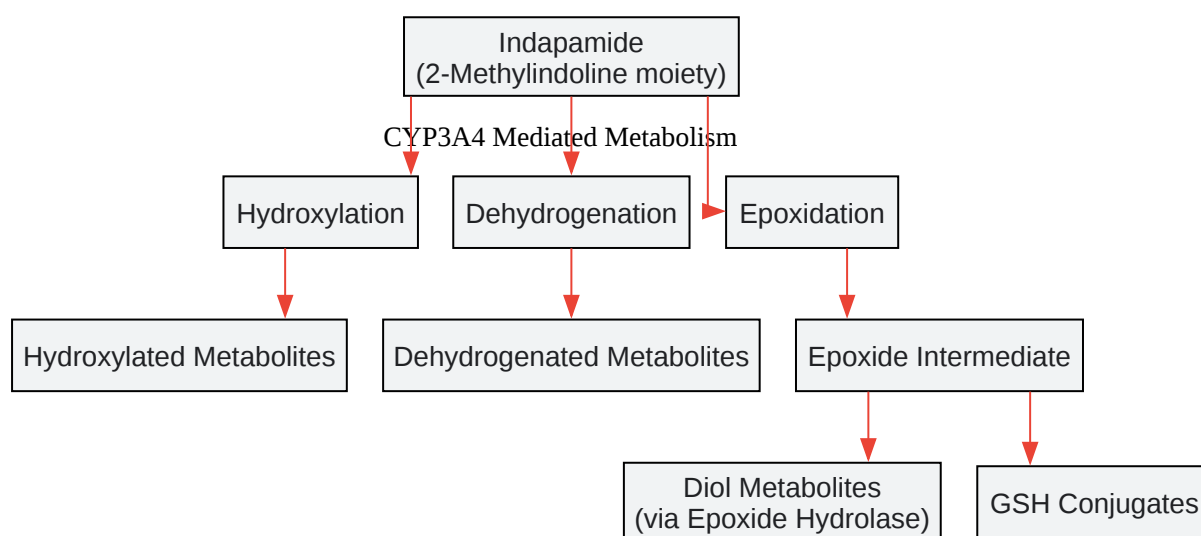


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Caption: Workflow for the bioanalysis of Indapamide.

Metabolic Pathway of Indapamide

Indapamide, which contains the 2-methylindoline structure, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4. The major metabolic pathways include hydroxylation, dehydrogenation, and epoxidation of the indoline ring.



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Caption: Metabolic pathways of Indapamide.

Conclusion

The use of **2-Methylindoline-d3**, as part of a deuterated internal standard like Indapamide-d3, is a critical component in the accurate and precise quantification of drugs containing the 2-methylindoline moiety in biological matrices. The detailed protocols and data presented provide a robust framework for researchers in the fields of pharmacokinetics and drug metabolism to develop and validate bioanalytical methods for regulatory submission and clinical studies. The understanding of the metabolic pathways further aids in the comprehensive evaluation of a drug's disposition in the body.

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References

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